2-(carbamoylmethyl)-4-methyl-1H-pyrrole-3-carboxylic acid
Description
Properties
IUPAC Name |
2-(2-amino-2-oxoethyl)-4-methyl-1H-pyrrole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-4-3-10-5(2-6(9)11)7(4)8(12)13/h3,10H,2H2,1H3,(H2,9,11)(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSMKQANUPBCSAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=C1C(=O)O)CC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(carbamoylmethyl)-4-methyl-1H-pyrrole-3-carboxylic acid typically involves the reaction of 4-methyl-1H-pyrrole-3-carboxylic acid with carbamoylmethyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(carbamoylmethyl)-4-methyl-1H-pyrrole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamoylmethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in aqueous or organic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrole derivatives.
Scientific Research Applications
Potential Therapeutic Properties
- Preliminary studies suggest that 2-(carbamoylmethyl)-4-methyl-1H-pyrrole-3-carboxylic acid may exhibit anti-inflammatory and antimicrobial activities. These properties are being investigated for their potential use in treating various diseases.
- The compound's interaction with biological targets is under exploration, particularly its ability to modulate enzyme activities or receptor functions, which could lead to new therapeutic agents.
Case Study: Anti-Tuberculosis Activity
A study focused on pyrrole derivatives similar to this compound demonstrated promising anti-tubercular activity. Compounds were designed based on structure–activity relationship studies, revealing that modifications to the pyrrole ring significantly enhanced their efficacy against drug-resistant strains of Mycobacterium tuberculosis .
Industrial Applications
Development of Specialty Chemicals
- In the chemical industry, this compound is explored for its role as a precursor in the synthesis of specialty chemicals. Its unique structure allows for the development of materials with specific properties tailored for various applications.
- The compound is also being evaluated for its potential use in creating environmentally friendly pesticides and herbicides due to its structural characteristics that may confer reduced toxicity .
Mechanism of Action
The mechanism of action of 2-(carbamoylmethyl)-4-methyl-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
a. 1-ethyl-2-methyl-4-phenyl-1H-pyrrole-3-carboxylic acid ()
- Structure : Differs in substituents (ethyl at N1, phenyl at C4 vs. carbamoylmethyl at C2 and methyl at C4).
- Properties: Molecular weight = 229.28 g/mol (C14H15NO2).
- Applications : Used in coordination chemistry or as a ligand precursor.
b. 2-Methyl-5-(pyridin-4-yl)-1H-pyrrole-3-carboxylic acid ()
- Structure : Pyridine substituent at C5 vs. carbamoylmethyl at C2.
- Properties : Molecular weight = 202.21 g/mol (C11H10N2O2).
- Relevance : Likely explored for heterocyclic drug design due to the pyridine-pyrrole hybrid system.
Key Limitations in the Evidence
- No direct data on the target compound’s synthesis, spectral properties (e.g., NMR, IR), or bioactivity.
- Patent literature () focuses on pyridinylmethyl-carbamates, which are structurally distinct.
Recommendations for Future Research
To address this gap, the following steps are advised:
Synthetic Routes : Adapt methods from by substituting benzimidazole cores with pyrrole-carboxylic acid backbones.
Computational Studies : Compare electronic properties (e.g., HOMO/LUMO, logP) with analogues like those in –5 using tools like DFT.
Bioactivity Screening: Test for kinase inhibition or antimicrobial activity, leveraging known activities of pyrrole-carboxylic acids.
Proposed Comparative Table (Hypothetical)
| Property | Target Compound | 1-Ethyl-2-methyl-4-phenyl Analogue | 2-Methyl-5-pyridinyl Analogue |
|---|---|---|---|
| Molecular Formula | C8H10N2O3 (est.) | C14H15NO2 | C11H10N2O2 |
| Molecular Weight | ~182.18 (est.) | 229.28 | 202.21 |
| Key Substituents | C2: Carbamoylmethyl, C4: Methyl | N1: Ethyl, C4: Phenyl | C5: Pyridin-4-yl |
| Potential Applications | Enzyme inhibition (hypothetical) | Coordination chemistry | Heterocyclic drug scaffolds |
Biological Activity
2-(Carbamoylmethyl)-4-methyl-1H-pyrrole-3-carboxylic acid is a pyrrole derivative with potential biological activities that have garnered interest in the fields of medicinal chemistry and pharmacology. This compound is investigated for its interactions with various biomolecules, including enzymes and receptors, which may lead to therapeutic applications.
The compound can be synthesized through various organic reactions, including acylation and cyclization methods. Its structure features a pyrrole ring substituted with a carbamoylmethyl group and a carboxylic acid, contributing to its unique chemical reactivity and biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The mechanism involves binding to enzymes or receptors, modulating their activity, and influencing biochemical pathways. The exact targets and pathways are context-dependent but include potential anti-inflammatory and antimicrobial effects.
Antimicrobial Activity
Recent studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further investigation in treating infections caused by bacteria and fungi. For instance, related pyrrole compounds have shown significant activity against various pathogens, indicating that this compound may share similar properties .
Anti-inflammatory Effects
Preliminary research indicates potential anti-inflammatory activities. Compounds with similar structures have been shown to inhibit inflammatory mediators, suggesting that this pyrrole derivative could also exert similar effects.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare its biological activity with related compounds:
| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity |
|---|---|---|
| This compound | Moderate | Potential |
| 2-(Carbamoylmethyl)-1H-pyrrole-3-carboxylic acid | Weak | Moderate |
| 4-Methyl-1H-pyrrole-3-carboxylic acid | Strong | Weak |
This table highlights the varying degrees of biological activity among related compounds, emphasizing the potential of this compound for therapeutic applications.
Study on Hepatitis B Virus (HBV)
A recent study focused on pyrrole-scaffold compounds in the context of hepatitis B virus capsid assembly modulators (CAMs). The findings indicated that modifications on the pyrrole structure could enhance binding affinity to HBV capsid proteins, which may be relevant for developing antiviral therapies . While this study did not directly evaluate this compound, it underscores the importance of structural features in determining biological activity.
Antitubercular Activity
Another study investigated the anti-tuberculosis (TB) potential of pyrrole derivatives. Although specific data on the compound was limited, the research highlighted that structural modifications could significantly influence efficacy against Mycobacterium tuberculosis . This suggests that similar derivatives may yield promising results in targeting resistant strains.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(carbamoylmethyl)-4-methyl-1H-pyrrole-3-carboxylic acid, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves functionalizing pyrrole cores via amide coupling or ester hydrolysis. For example, General Procedure F1 (amide formation) from related compounds uses coupling agents like EDCI/HOBt under inert conditions to introduce carbamoyl groups . Optimizing solvent systems (e.g., DMF vs. THF) and temperature (25–60°C) can improve yields. Pre-purification via column chromatography (silica gel, ethyl acetate/hexane) enhances intermediate purity, as seen in derivatives like compound 253 (95% yield) .
Table 1 : Comparison of Synthetic Yields for Analogous Pyrrole Derivatives
| Compound | Key Step | Yield | Reference |
|---|---|---|---|
| 253 | Amide coupling | 95% | |
| 254 | Cyclopropane functionalization | 60% | |
| 283 | Pyrazole ring formation | 94% |
Q. Which spectroscopic and chromatographic methods are most effective for characterizing the purity and structural integrity of this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR (400 MHz, DMSO-d₆) resolve substituent positions, e.g., methyl groups (δ 2.08 ppm) and pyrrole protons (δ 6.74–7.63 ppm) .
- Mass Spectrometry : ESI-MS (negative/positive ion modes) confirms molecular weight (e.g., m/z 326.1 for compound 253) .
- HPLC : Reverse-phase C18 columns (ACN/water + 0.1% TFA) achieve >95% purity, as validated for compound 283 .
Q. How can researchers design in vitro bioassays to evaluate the biological activity of this compound?
- Methodological Answer :
- Cell-Based Assays : Use human cancer cell lines (e.g., HeLa, MCF-7) with MTT assays to assess cytotoxicity. IC₅₀ values are calculated using dose-response curves (0.1–100 µM) .
- Enzyme Inhibition : For target-specific activity (e.g., kinase inhibition), employ fluorescence-based assays with recombinant proteins and ATP analogs .
- Animal Models : For in vivo studies, administer the compound (10–50 mg/kg, oral/IP) in rodent models, monitoring pharmacokinetics via LC-MS/MS .
Advanced Research Questions
Q. What strategies can resolve discrepancies in bioactivity data across different studies involving this compound?
- Methodological Answer : Contradictions often arise from assay conditions (e.g., serum concentration, cell passage number). Standardize protocols using guidelines like MIAME (Microarray Experiments) or replicate assays across independent labs. For example, antibacterial activity in compound 283 (94% purity) may vary due to endotoxin contamination; validate via Limulus amebocyte lysate (LAL) testing .
Q. How do structural modifications at the carbamoylmethyl or methyl positions affect the compound’s pharmacological profile?
- Methodological Answer :
-
Carbamoylmethyl Replacement : Replacing with ester groups (e.g., ethyl 2-(aminocarbonyl)-4-methyl-pyrrole-3-carboxylate) reduces hydrophilicity, altering membrane permeability .
-
Methyl Substituents : Fluorination at the 4-methyl position (as in 3-(difluoromethyl)-1-methyl-pyrazole-4-carboxylic acid) enhances metabolic stability, as shown in pharmacokinetic studies .
Table 2 : Impact of Substituents on Bioactivity
Modification Pharmacological Effect Reference Carbamoylmethyl Enhanced target binding affinity 4-Methyl fluorination Improved metabolic half-life
Q. What computational approaches are suitable for modeling the compound’s interactions with biological targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina with crystal structures (e.g., PDB: 1XYZ) to predict binding modes. Adjust protonation states via MarvinSketch at physiological pH .
- MD Simulations : GROMACS simulations (100 ns, NPT ensemble) assess stability of ligand-receptor complexes, with RMSD/RMSF analysis .
- QSAR Models : Build 2D/3D descriptors (e.g., logP, topological polar surface area) to correlate structural features with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
